molecular formula C22H18Br2N2O2S B4985922 4-(3-bromo-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide

4-(3-bromo-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B4985922
M. Wt: 534.3 g/mol
InChI Key: BCBIFHPGOZPINL-UHFFFAOYSA-N
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Description

4-(3-bromo-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a thiazole derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it has been suggested that the compound may exert its anticancer effects by inducing apoptosis and inhibiting cell proliferation. It has also been proposed that the compound may inhibit the growth of fungi and bacteria by disrupting the cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-bromo-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide can induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the growth of various fungi and bacteria. In addition, it has been suggested that the compound may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-bromo-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is its potential therapeutic applications. The compound has been shown to possess anticancer, antifungal, and antibacterial properties, making it a promising candidate for drug development. However, one limitation of using the compound is its toxicity. Studies have shown that the compound can be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(3-bromo-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide. One area of research could focus on the development of new derivatives of the compound with improved potency and reduced toxicity. Another area of research could investigate the potential use of the compound in combination with other drugs to enhance its therapeutic effects. Finally, future research could aim to elucidate the mechanism of action of the compound and identify its molecular targets.
In conclusion, 4-(3-bromo-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a promising compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug development.

Synthesis Methods

The synthesis of 4-(3-bromo-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves a multi-step process that includes the reaction of 3-bromo-4-methoxyaniline with 4-phenoxybenzaldehyde in the presence of sodium hydride to form an intermediate Schiff base. The Schiff base is then reacted with 2-bromoacetyl bromide in the presence of triethylamine to form the thiazole ring. Finally, the resulting product is hydrolyzed with hydrobromic acid to yield 4-(3-bromo-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide.

Scientific Research Applications

4-(3-bromo-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antibacterial properties. In addition, the compound has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(3-bromo-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O2S.BrH/c1-26-21-12-7-15(13-19(21)23)20-14-28-22(25-20)24-16-8-10-18(11-9-16)27-17-5-3-2-4-6-17;/h2-14H,1H3,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBIFHPGOZPINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-bromo-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

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